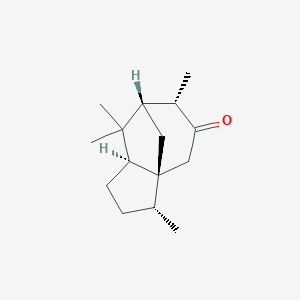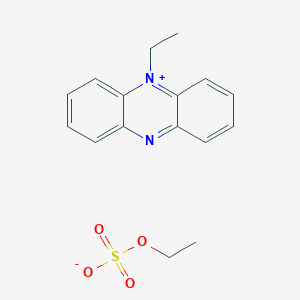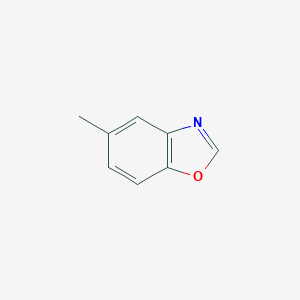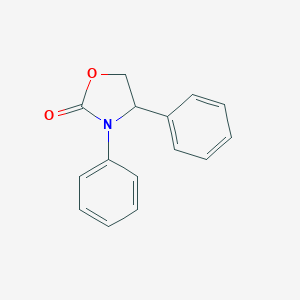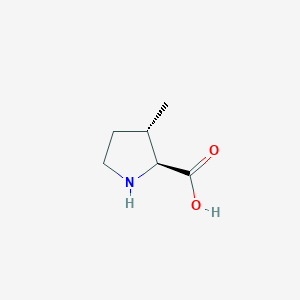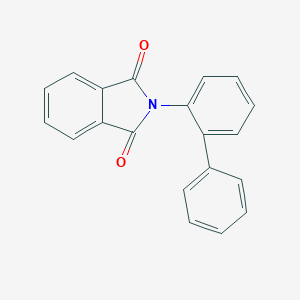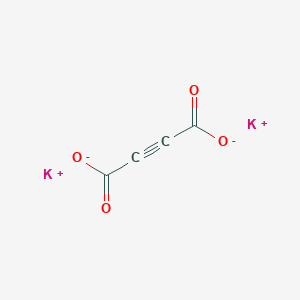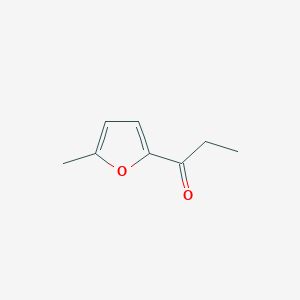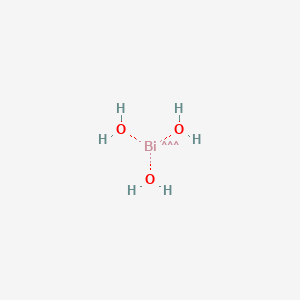
Bismuth hydroxide (Bi(OH)3)
概要
説明
Synthesis Analysis
Bi(OH)₃ can be synthesized under hydrothermal conditions, as demonstrated in studies exploring the formation of bismuth hydroxyl borates. These compounds, containing [Bi₂O₂]²⁺ layers, showcase the versatility of bismuth-based compounds synthesized hydrothermally (Cong et al., 2011). Another method involves the hydrolysis of bismuth(III) nitrate solutions, leading to basic bismuth(III) nitrates (Christensen et al., 2000).
Molecular Structure Analysis
The molecular structure of Bi(OH)₃ derivatives, such as bismuth hydroxyl borates, features [Bi₂O₂]²⁺ layers combined with borate layers, forming complex structures with zigzag chains and hydrogen bonds. These structures highlight the intricate arrangements possible with bismuth compounds (Cong et al., 2011).
Chemical Reactions and Properties
Bismuth compounds, such as basic bismuth(III) nitrates, undergo decomposition upon heating, transforming into Bi₂O₃ or other bismuth oxides. These reactions are crucial for understanding the thermal behavior and stability of bismuth compounds (Christensen et al., 2000).
Physical Properties Analysis
The physical properties of bismuth hydroxide and its derivatives, such as morphology, particle size, and crystalline structure, can be tailored through various synthesis methods, including hydrothermal synthesis. These properties are essential for applications in catalysis, photocatalysis, and material science (Pookmanee et al., 2004).
Chemical Properties Analysis
The chemical behavior of bismuth hydroxide, particularly its reactivity and interaction with other compounds, is influenced by its unique structure and the presence of [Bi₂O₂]²⁺ layers. Understanding these interactions is key to exploring the compound's potential in various chemical processes and applications (Cong et al., 2011).
科学的研究の応用
1. Photocatalysis
- Application : Bismuth hydroxide has been used as a photocatalyst in the reduction of CO2 and decomposition of phenol .
- Method : A novel Bi(OH)3 photocatalyst was synthesized, which exhibits efficient activity due to its suitable band positions, abundant alkaline groups, and oxygen vacancies .
- Results : The photocatalyst showed a CO production rate of 36 μmol g−1 h−1 in photocatalytic CO2 reduction and a 92.7% degradation rate in phenol decomposition .
2. Biomedical Applications
- Application : Bismuth-based nanoparticles, including Bismuth hydroxide, have been used for various biomedical applications such as combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
- Method : Bismuth-containing nanoparticles (BiNPs) with unique structural, physicochemical, and compositional features are fabricated. These nanoparticles have properties like high X-ray attenuation coefficient and near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
3. Advanced Material Science
- Application : Bismuth hydroxide is being explored for its use in advanced material science, such as nanostructured materials, due to its unique physicochemical properties .
- Method : The specific methods of application or experimental procedures in this field are not detailed in the source .
- Results : The specific results or outcomes in this field are not detailed in the source .
4. Manufacturing of Pigments
- Application : Bismuth hydroxide is used in the manufacturing of pigments due to its unique color .
- Method : Bismuth hydroxide is used in the pigment industry as a non-toxic replacement for lead-based pigments . Its light yellow color makes it a preferred choice for various types of paints and coatings .
- Results : The specific results or outcomes in this field are not detailed in the source .
5. Production of Other Bismuth Compounds
- Application : Bismuth hydroxide is used in the chemical industry for the production of other bismuth compounds .
- Method : Bismuth hydroxide’s versatility comes from the unique reactivity and amphoteric nature of Bismuth (III) Hydroxide .
- Results : The specific results or outcomes in this field are not detailed in the source .
6. Isolation of Plutonium
- Application : Bismuth hydroxide is used in the isolation of plutonium from irradiated uranium .
- Method : The specific methods of application or experimental procedures in this field are not detailed in the source .
- Results : The specific results or outcomes in this field are not detailed in the source .
7. Absorbent
- Application : Bismuth hydroxide is used as an absorbent .
- Method : The specific methods of application or experimental procedures in this field are not detailed in the source .
- Results : The specific results or outcomes in this field are not detailed in the source .
8. Hydrolysis of Ribonucleic Acid
- Application : Bismuth hydroxide is used in the hydrolysis of ribonucleic acid .
- Method : The specific methods of application or experimental procedures in this field are not detailed in the source .
- Results : The specific results or outcomes in this field are not detailed in the source .
9. Photocatalytic Activity
- Application : Bismuth hydroxide has been used as a photocatalyst in the reduction of CO2 and decomposition of phenol .
- Method : A novel Bi(OH)3 photocatalyst was synthesized, which exhibits efficient activity due to its suitable band positions, abundant alkaline groups, and oxygen vacancies .
- Results : The photocatalyst showed a CO production rate of 36 μmol g−1 h−1 in photocatalytic CO2 reduction and a 92.7% degradation rate in phenol decomposition .
Safety And Hazards
Bismuth (III) Hydroxide, like many chemical substances, poses some health risks and should be handled with appropriate caution . Although bismuth is less toxic than other heavy metals, prolonged exposure can still lead to health problems. Contact with the skin can cause irritation, and inhalation can cause respiratory issues .
将来の方向性
A novel Bi(OH)3 photocatalyst was successfully synthesized . Benefiting from the suitable band positions, abundant alkaline groups and oxygen vacancies, the as-prepared semiconductor exhibits efficient activity in both photocatalytic CO2 reduction with a CO production rate of 36 μmol g−1 h−1 and phenol decomposition .
特性
InChI |
InChI=1S/Bi.3H2O/h;3*1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQAJTTVJUUIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065053 | |
| Record name | Bismuth hydroxide (Bi(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish-white solid; [Merck Index] White or yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Bismuth hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bismuth hydroxide (Bi(OH)3) | |
CAS RN |
10361-43-0 | |
| Record name | Bismuth hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth hydroxide (Bi(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth hydroxide (Bi(OH)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




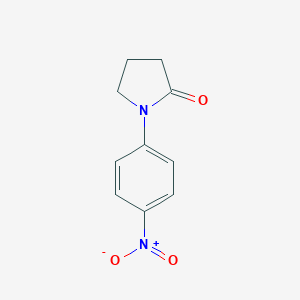
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
